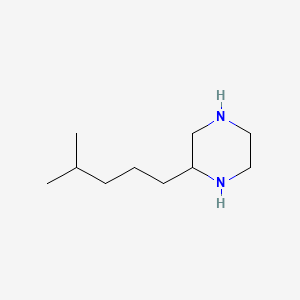

2-(4-Methylpentyl)piperazine

Description

Properties

CAS No. |

118157-08-7 |

|---|---|

Molecular Formula |

C10H22N2 |

Molecular Weight |

170.30 g/mol |

IUPAC Name |

1-(4-methylpentyl)piperazine |

InChI |

InChI=1S/C10H22N2/c1-10(2)4-3-7-12-8-5-11-6-9-12/h10-11H,3-9H2,1-2H3 |

InChI Key |

DNRRGRHYTDLXGN-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC1CNCCN1 |

Canonical SMILES |

CC(C)CCCN1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpentyl)piperazine can be achieved through several methods. One common approach involves the reaction of piperazine with 4-methylpentyl halides under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine nitrogen attacks the carbon-halogen bond of the 4-methylpentyl halide, resulting in the formation of this compound.

Another method involves the reductive amination of 4-methylpentanone with piperazine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst. This method provides a straightforward route to the target compound with high yields.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of microwave-assisted synthesis has also been explored to accelerate reaction rates and enhance product yields. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpentyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

2-(4-Methylpentyl)piperazine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylpentyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperazine derivatives are known to interact with neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways. The exact mechanism of action depends on the specific biological target and the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Table 1: Impact of Piperazine Substituent Position on PLpro Inhibition

| Compound | Substituent Position | IC50 (μM) | Activity vs. Compound 2 |

|---|---|---|---|

| 2 | 4-Methyl | <0.015 | Reference |

| 14 | 2-Methyl | >0.015 | 10-fold lower |

| 15 | 3-Methyl | >0.015 | 10-fold lower |

Dopamine Receptor Affinity and Selectivity

Piperazine derivatives substituted with aryl or halogenated groups demonstrate varied dopamine receptor (D2/D3) binding profiles:

- Aripiprazole Analogues : Replacing the 2,3-dichlorophenyl group with 2-methoxy (compound 6) or 2-fluoroethoxy (compound 7) increased D2 selectivity (60- and 52-fold, respectively) compared to aripiprazole (4.7-fold) .

- Bridged Piperazines : Compound 7 (N-methyl-3,8-diaza[3.2.1]bicyclooctane) showed high dopamine transporter (DAT) affinity (IC50 = 8.0 nM) and 88-fold selectivity over serotonin transporters (SERT) .

Table 2: Dopamine Receptor Binding Profiles of Piperazine Derivatives

| Compound | Substituent | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|

| Aripiprazole | 2,3-Dichloro | 1.8 | 8.4 | 4.7 |

| 6 | 2-OCH3 | 0.07 | 4.2 | 60 |

| 7 | 2-OCH2CH2F | 0.26 | 13.5 | 52 |

| 7 (Bridged) | N-methyl-3,8-diaza | 8.0 (DAT) | 704 (SERT) | 88 (DAT/SERT) |

Chemical Stability and Reactivity

- Sulfonylation : N-sulfonylation of piperazine disrupts salt bridges (e.g., with E167 in PLpro), reducing activity by >50% .

- Oxidative Degradation: The piperazine moiety in fluoroquinolones undergoes MnO2-mediated oxidation, leading to dealkylation and hydroxylation, with reactivity order: 1-phenylpiperazine > aniline > N-phenylmorpholine .

Physicochemical Properties

Substituents influence solubility, density, and pKa:

Key Research Findings

Optimal Substituent Position : 4-Methylpiperazine maximizes bioactivity in protease inhibitors and receptor ligands .

Receptor Selectivity : Aryl and halogenated substituents enhance D2/D3 selectivity in antipsychotics .

Synthetic Challenges : Bridged piperazines and sulfonylated derivatives require precise reaction conditions to avoid side products .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(4-Methylpentyl)piperazine to improve yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate alkylation or substitution reagents for the piperazine core. For example, nucleophilic substitution reactions using brominated 4-methylpentane derivatives under controlled temperatures (e.g., 60–80°C) can enhance yield. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol) ensures purity. Monitoring reaction progress with thin-layer chromatography (Tf values ~0.40–0.44) and validating purity via elemental analysis (C, H, N within ±0.3% of theoretical values) are critical .

Q. What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the piperazine ring. For example, coupling constants in ¹H NMR distinguish equatorial vs. axial substituents. High-resolution mass spectrometry (HRMS) validates molecular weight, while Raman microspectroscopy (20 mW laser power, 128–256 scans) differentiates isomers by detecting unique vibrational modes. Combining these techniques minimizes structural misassignment .

Q. How should researchers assess the stability of this compound under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies under stress conditions (e.g., 40°C/75% relative humidity for 4 weeks). Analyze degradation products via liquid chromatography-mass spectrometry (LC-MS). For photostability, expose the compound to UV light (λ = 254 nm) and monitor changes using UV-Vis spectroscopy. Purity is quantified via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodological Answer : Perform systematic substituent modifications (e.g., replacing the 4-methylpentyl group with fluorophenyl or chlorophenyl moieties) and evaluate binding affinity via in vitro assays (e.g., radioligand displacement for receptor targets). Use molecular docking simulations (software: AutoDock Vina) to predict interactions with biological targets like serotonin or dopamine receptors. Validate hypotheses with in vivo models (e.g., glucose tolerance tests in diabetic rats) .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Apply multivariate statistical analysis (e.g., Principal Component Analysis [PCA] and Linear Discriminant Analysis [LDA]) to spectral or pharmacological datasets. For example, PCA can isolate variables (e.g., substituent electronegativity, logP values) explaining >95% of variance in receptor affinity data. Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize environmental variability .

Q. What in vivo models are suitable for evaluating the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of this compound?

- Methodological Answer : Use Sprague-Dawley rats for oral/intraperitoneal administration studies. Collect plasma samples at timed intervals (0–24 hrs) and quantify compound levels via LC-MS/MS. Calculate PK parameters (e.g., Cmax, t½) using non-compartmental analysis (WinNonlin). For PD, measure biomarker responses (e.g., insulin secretion in diabetic models) and correlate with PK data .

Q. How can computational methods guide the design of this compound derivatives with enhanced metabolic stability?

- Methodological Answer : Predict metabolic hotspots (e.g., N-methyl groups) using cytochrome P450 isoform docking (CYP3A4, CYP2D6). Replace labile groups with deuterated analogs or steric hindrance moieties (e.g., tert-butyl). Validate stability in human liver microsome assays (37°C, NADPH cofactor) and compare half-lives with parent compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.